molecular formula C21H20N6O3S B2878764 N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide CAS No. 895104-00-4

N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide

Cat. No.: B2878764
CAS No.: 895104-00-4
M. Wt: 436.49
InChI Key: PQUDQCFBFWLYMJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a 1,2,3-triazole core substituted with a 3,4-dimethoxyphenyl group at position 1 and a methyl group at position 3. The triazole ring is fused to a 1,2,4-thiadiazole moiety at position 4, which is further connected to a 4-methylbenzamide group via a thiadiazole nitrogen (). Its molecular formula is C₂₁H₂₀N₆O₄S (average mass: 452.489 g/mol), with a ChemSpider ID of 20397584.

Properties

IUPAC Name

N-[3-[1-(3,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c1-12-5-7-14(8-6-12)20(28)23-21-22-19(25-31-21)18-13(2)27(26-24-18)15-9-10-16(29-3)17(11-15)30-4/h5-11H,1-4H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUDQCFBFWLYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and thiadiazole moiety, which are known to enhance biological activity. The molecular formula is C18H20N4O3SC_{18}H_{20}N_4O_3S, and its systematic name reflects the various functional groups that contribute to its bioactivity.

Anticancer Activity

In vitro Studies : Several studies have demonstrated the compound's potent anticancer activity. For instance, it has shown cytotoxic effects against various cancer cell lines. A notable study reported that derivatives of triazole compounds exhibit significant antiproliferative effects against the NCI-60 cancer cell panel, with GI50 values ranging from 1.4 to 4.2 µM . Specifically, compounds similar in structure to this compound have demonstrated IC50 values in the submicromolar range against human cancer cells .

Mechanism of Action : The anticancer activity is believed to be mediated through multiple mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death. In studies involving NSCLC (non-small cell lung cancer) cells treated with similar triazole derivatives, significant apoptosis was observed .
  • Inhibition of Cell Proliferation : The compound inhibits key signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit EGFR (epidermal growth factor receptor) phosphorylation in various cancer models .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial effects. Triazole derivatives are widely recognized for their antifungal and antibacterial activities. The structural features of the compound contribute to its efficacy against a range of microbial pathogens.

Case Studies and Research Findings

StudyCell LineActivityIC50 Value
Romagnoli et al.L1210 (murine leukemia)AntiproliferativeSubmicromolar
Patel et al.HeLa (human cervix carcinoma)Cytotoxicity1.2 nM
Current StudyNSCLC (PC9)Apoptosis InductionNot specified

The above table summarizes key findings from various studies highlighting the biological activity of related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

Compounds 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share a triazole-thiazole scaffold but differ in substituents. Key distinctions:

  • Substituent Effects: The target compound’s 3,4-dimethoxyphenyl group contrasts with 9c’s 4-bromophenyl, which increases lipophilicity and may alter membrane permeability.
  • Biological Relevance: 9c and related compounds were studied for α-glucosidase inhibition via molecular docking, with 9c (4-bromo) showing competitive binding against acarbose.

Thiadiazole-Benzamide Derivatives from

Compounds 8a–8c (e.g., 8a : N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) feature a thiadiazole-benzamide backbone but incorporate pyridine or nicotinic ester groups. Key differences:

  • Electronic Properties: The target compound’s 1,2,4-thiadiazole is directly linked to a triazole, whereas 8a substitutes the thiadiazole with a pyridine ring.
  • Synthetic Routes: 8a–8c were synthesized via enaminone reactions with active methylene compounds (e.g., acetylacetone), while the target compound likely employs click chemistry for triazole formation, a method noted for high regioselectivity.

Triazole-Benzamide Hybrids from and

  • : N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide incorporates a benzothiazole-nitrobenzamide group.
  • : A triazole-pyrazole-benzamide derivative with a mercapto group highlights sulfur’s role in metal coordination, a feature absent in the target compound.

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Triazole-thiadiazole-benzamide 3,4-Dimethoxyphenyl, 4-methyl 452.49 High solubility, α-glucosidase inhibition potential
9c () Triazole-thiazole-benzamide 4-Bromophenyl, benzimidazole ~500 (estimated) Enhanced lipophilicity, enzyme inhibition
8a () Thiadiazole-pyridine-benzamide Acetylpyridine, phenyl 414.49 Electron-withdrawing groups, redox activity
Compound Triazole-benzothiazole Nitrobenzamide, methoxy ~450 (estimated) Electrophilic reactivity

Research Findings and Implications

  • Bioactivity : The target compound’s dimethoxy and methyl groups position it as a candidate for diabetes research, leveraging triazole-thiadiazole synergism observed in α-glucosidase inhibitors.
  • Structural Superiority : Compared to 9c (4-bromo), the target compound’s methoxy groups reduce toxicity risks associated with halogens while maintaining binding affinity.
  • Synthetic Efficiency: Click chemistry (used in 9a–9e) offers advantages over traditional methods (e.g., enaminone reactions), including milder conditions and scalability.

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